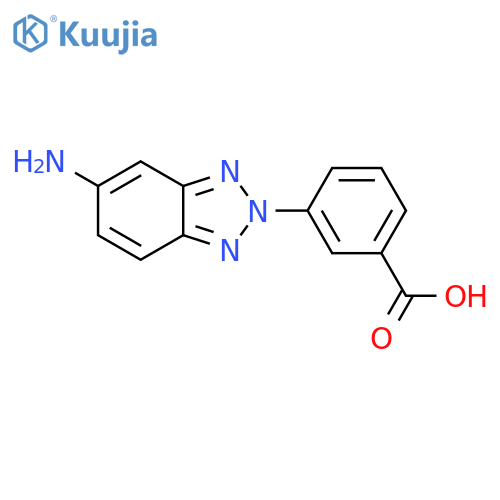

Cas no 873994-06-0 (3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid)

873994-06-0 structure

商品名:3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid

CAS番号:873994-06-0

MF:C13H10N4O2

メガワット:254.24410200119

MDL:MFCD11556629

CID:4718069

3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid

- 3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid

- 3-(5-Amino-benzotriazol-2-yl)-benzoic acid

- BB 0244532

- 3-(5-amino-1,2,3-benzotriazol-2-yl)benzoic acid

- benzoic acid, 3-(5-amino-2H-1,2,3-benzotriazol-2-yl)-

-

- MDL: MFCD11556629

- インチ: 1S/C13H10N4O2/c14-9-4-5-11-12(7-9)16-17(15-11)10-3-1-2-8(6-10)13(18)19/h1-7H,14H2,(H,18,19)

- InChIKey: LBFABWOOBRFQAN-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC(=C1)N1N=C2C=CC(=CC2=N1)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 352

- トポロジー分子極性表面積: 94

3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM526998-1g |

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid |

873994-06-0 | 97% | 1g |

$*** | 2023-05-29 | |

| Matrix Scientific | 063137-500mg |

3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid |

873994-06-0 | 500mg |

$315.00 | 2023-09-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436366-1g |

3-(5-Amino-2H-benzo[d][1,2,3]triazol-2-yl)benzoic acid |

873994-06-0 | 97% | 1g |

¥3454.00 | 2024-04-27 |

3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

873994-06-0 (3-(5-Amino-2H-1,2,3-benzotriazol-2-yl)benzoic acid) 関連製品

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬